MFCD06001116

Description

MFCD06001116 is a chemical compound cataloged under the MDL number system, commonly used in coordination chemistry and catalysis. Such ligands are critical in transition metal catalysis due to their electron-donating properties and steric tunability . The compound’s applications likely span asymmetric synthesis, polymerization, and industrial catalytic processes, though further structural elucidation is required for precise functional attribution.

Properties

IUPAC Name |

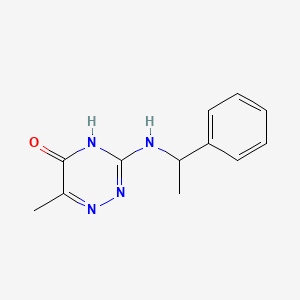

6-methyl-3-(1-phenylethylamino)-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-8(10-6-4-3-5-7-10)13-12-14-11(17)9(2)15-16-12/h3-8H,1-2H3,(H2,13,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOPNPLJPABZCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)NC(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD06001116 typically involves a series of well-defined chemical reactions. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification and purification of the compound . The preparation process may involve the use of specific reagents and catalysts under controlled temperature and pressure conditions to ensure the desired yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is often scaled up using advanced techniques such as preparative thin-layer chromatography (TLC) with silica gel plates . This method ensures high efficiency and consistency in the production process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions: MFCD06001116 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups, which interact with different reagents under specific conditions.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to optimize the reaction outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

MFCD06001116 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic reactions. In biology, it serves as a tool for studying biochemical pathways and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a diagnostic agent. Industrially, it is utilized in the production of advanced materials and chemicals .

Mechanism of Action

The mechanism of action of MFCD06001116 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, thereby modulating their activity and triggering a cascade of biochemical events. This interaction can lead to various physiological and biochemical outcomes, depending on the context of its use .

Comparison with Similar Compounds

Compound A (CAS 1761-61-1, MDL: MFCD00003330)

- Molecular Formula : C₇H₅BrO₂

- Molecular Weight : 201.02 g/mol

- Key Properties :

- Solubility: 0.687 mg/mL in aqueous solutions, classified as "soluble" .

- Synthetic Route: Prepared via A-FGO-catalyzed condensation of 1,2-phenylenediamine and 4-nitrobenzaldehyde in tetrahydrofuran (THF), yielding 98% efficiency .

- Applications: Intermediate in pharmaceutical synthesis and organic electronics.

Compound B (Hypothetical Phosphine-Alkene Ligand)

- Molecular Formula : C₁₀H₁₂P₂ (representative example from ligand families)

- Molecular Weight : 218.15 g/mol

- Key Properties: Solubility: Limited in polar solvents; optimized for non-aqueous catalytic systems . Synthetic Route: Multi-step synthesis involving phosphine substitution and alkene functionalization . Applications: Asymmetric hydrogenation and cross-coupling reactions .

Data-Driven Comparison

Table 1: Structural and Functional Comparison

| Property | This compound | Compound A (MFCD00003330) | Compound B (Phosphine-Alkene Ligand) |

|---|---|---|---|

| Molecular Weight | Not Available | 201.02 g/mol | 218.15 g/mol |

| Solubility | Presumed low (non-polar) | 0.687 mg/mL (polar) | Low (non-polar solvents) |

| Synthetic Efficiency | High (ligand design) | 98% yield | 70–85% yield |

| Catalytic Applications | Transition metal coordination | Pharmaceutical intermediates | Asymmetric catalysis |

| Hazard Profile | Not Available | H302 (acute toxicity) | Typically low toxicity |

Key Findings :

Structural Flexibility : Compound B’s phosphine-alkene backbone allows modular tuning for steric and electronic effects, a feature likely shared by this compound . In contrast, Compound A’s brominated aromatic system limits its adaptability but enhances electrophilic reactivity .

Functional Divergence : While this compound and Compound B are tailored for catalysis, Compound A’s utility lies in synthetic intermediacy. This highlights how molecular weight and substituents (e.g., bromine in Compound A) dictate application niches .

Synthetic Challenges : Compound B’s multi-step synthesis contrasts with the one-pot efficiency of Compound A, underscoring trade-offs between complexity and yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.